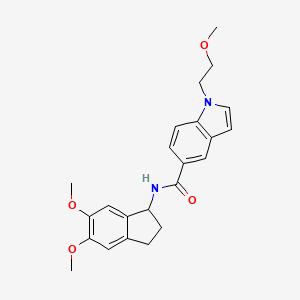

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Description

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide (molecular formula: C₂₃H₂₆N₂O₄, molecular weight: 394.47 g/mol) is a synthetic small molecule characterized by a dihydroindenyl core substituted with methoxy groups at positions 5 and 6, coupled to an indole-5-carboxamide moiety modified with a 2-methoxyethyl group .

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)indole-5-carboxamide |

InChI |

InChI=1S/C23H26N2O4/c1-27-11-10-25-9-8-16-12-17(5-7-20(16)25)23(26)24-19-6-4-15-13-21(28-2)22(29-3)14-18(15)19/h5,7-9,12-14,19H,4,6,10-11H2,1-3H3,(H,24,26) |

InChI Key |

CXALIODRQFOQIU-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Functionalization of the Indole Ring: Introduction of the carboxamide group at the 5-position of the indole ring.

Attachment of the Indenyl Group: Coupling of the indenyl group to the nitrogen atom of the indole ring.

Methoxylation: Introduction of methoxy groups at specific positions on the indenyl and indole rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or indenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-inflammatory Dihydroindenyl Amide Derivatives

A key analog class includes amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid, such as N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)isobutyramide (compound 3 in ). These compounds exhibit anti-inflammatory activity with reduced gastrointestinal ulcerogenicity compared to traditional NSAIDs like naproxen. The dihydroindenyl core enhances cyclooxygenase (COX) selectivity, while the amide linkage mitigates gastric toxicity .

Key Differences :

- Substituents : The target compound features a methoxyethyl-indole carboxamide, whereas anti-inflammatory analogs in use simpler amide substituents (e.g., isobutyramide).

Indole Carboxamide Derivatives

describes N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and related compounds. These molecules share the indole-carboxamide backbone but differ in substituents:

Comparison with Target Compound :

The target compound’s methoxyethyl group may improve solubility compared to fluorinated analogs, while the dihydroindenyl core could modulate steric interactions in binding pockets .

Physicochemical Properties

- Lipophilicity : The dihydroindenyl core and methoxyethyl group in the target compound balance hydrophobicity and solubility, whereas fluorinated analogs () exhibit higher logP values due to aromatic halogens .

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, providing a comprehensive overview of the compound's properties and applications.

Structural Information

The compound features a complex structure that includes both indole and indene moieties, which contribute to its unique chemical and biological characteristics. The molecular formula is with a molecular weight of 366.4 g/mol. Its IUPAC name is N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide |

| InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |

Research indicates that this compound may exert its biological effects by interacting with specific molecular targets involved in inflammatory processes and pain signaling pathways. Studies suggest that it may inhibit certain enzymes or receptors related to these pathways, thereby demonstrating potential anti-inflammatory and analgesic properties .

Anti-inflammatory Properties

A study evaluating similar compounds highlighted their efficacy as anti-inflammatory agents with significantly reduced gastrointestinal ulcerogenic potential. The findings suggest that the indole derivatives exhibit promising anti-inflammatory effects while minimizing adverse side effects .

Analgesic Effects

The compound's analgesic properties were assessed through various preclinical models. Results indicated that it could effectively reduce pain responses in animal models, supporting its potential as a therapeutic agent for pain management .

Study 1: Synthesis and Evaluation

In a notable study, researchers synthesized several derivatives of the compound and evaluated their biological activities. The findings demonstrated that modifications in the molecular structure could enhance anti-inflammatory activity while reducing toxicity .

Study 2: Comparative Analysis

A comparative analysis with similar compounds revealed that this compound exhibited superior efficacy in inhibiting inflammatory markers compared to its analogs. This underscores the importance of structural features in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.